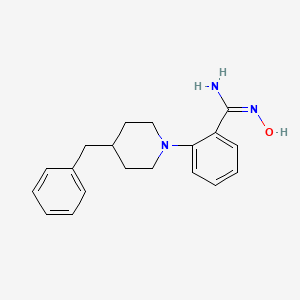

2-(4-benzylpiperidino)-N'-hydroxybenzenecarboximidamide

Description

Properties

IUPAC Name |

2-(4-benzylpiperidin-1-yl)-N'-hydroxybenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O/c20-19(21-23)17-8-4-5-9-18(17)22-12-10-16(11-13-22)14-15-6-2-1-3-7-15/h1-9,16,23H,10-14H2,(H2,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWNRWMMCQVWQKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C3=CC=CC=C3C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1CC2=CC=CC=C2)C3=CC=CC=C3/C(=N\O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperidino)-N’-hydroxybenzenecarboximidamide typically involves multiple steps, starting with the preparation of 4-benzylpiperidine. One common method involves the reaction of 4-cyanopyridine with toluene, followed by catalytic hydrogenation of the pyridine ring to yield 4-benzylpiperidine . This intermediate can then be reacted with appropriate reagents to introduce the hydroxybenzenecarboximidamide group, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzylpiperidino)-N’-hydroxybenzenecarboximidamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the benzylpiperidine moiety, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

The compound 2-(4-benzylpiperidino)-N'-hydroxybenzenecarboximidamide has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article will explore its applications, supported by relevant research findings and documented case studies.

Antimicrobial Activity

Research indicates that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, studies on related compounds have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria as well as fungal strains. The minimum inhibitory concentration (MIC) values for these compounds often fall within the low micromolar range, indicating potent activity.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (µM) | Target Organisms |

|---|---|---|

| N1 | 1.27 | Bacillus subtilis |

| N8 | 1.43 | Escherichia coli |

| N22 | 2.60 | Klebsiella pneumoniae |

| N23 | 2.65 | Staphylococcus aureus |

Anticancer Potential

The anticancer properties of similar compounds have also been evaluated, showing promising results against various cancer cell lines. The compound's ability to inhibit cell proliferation is often measured using assays such as the Sulforhodamine B assay, which assesses cell viability.

Table 2: Anticancer Activity Against HCT116 Cell Line

| Compound | IC50 (µM) | Comparison to Standard (5-FU) |

|---|---|---|

| N9 | 5.85 | More potent than 5-FU (IC50 = 9.99 µM) |

| N18 | 4.53 | More potent than 5-FU |

Mechanistic Studies

Mechanistic studies suggest that compounds like this compound may act by inhibiting specific enzymes or pathways crucial for microbial survival or cancer cell proliferation. For example, some derivatives target dihydrofolate reductase, an enzyme involved in purine synthesis, which is critical for DNA replication in both bacteria and cancer cells.

Case Study 1: Synthesis and Evaluation of Benzamide Derivatives

A study focused on synthesizing various benzamide derivatives, including those structurally similar to this compound, evaluated their antimicrobial and anticancer activities. The results indicated that substitutions on the benzene ring significantly influenced biological activity, with certain groups enhancing potency against target organisms.

Case Study 2: Structure-Activity Relationship Analysis

Another study conducted a structure-activity relationship analysis of piperidine-based compounds, revealing that modifications at specific positions on the piperidine ring could enhance both antimicrobial and anticancer activities. This research underscores the importance of chemical structure in determining the efficacy of therapeutic agents.

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperidino)-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets. It is known to act as a monoamine releasing agent, selectively releasing dopamine and norepinephrine . This action is mediated through its binding to monoamine transporters, leading to increased levels of these neurotransmitters in the synaptic cleft.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Note: Molecular formula and weight for the target compound are estimated based on structural analogs.

Key Findings from Structural Analysis:

Substituent Effects on Lipophilicity: The 4-benzylpiperidino group in the target compound increases lipophilicity compared to analogs with polar groups (e.g., sulfonyl or chloro substituents). This property may enhance membrane permeability but reduce aqueous solubility . Fluorinated derivatives (e.g., 2,4,5-trifluoro) exhibit balanced lipophilicity and electronegativity, making them suitable for targeting specific enzymes .

Sulfonylmethyl-substituted derivatives (e.g., 3-{[(4-chlorophenyl)sulfonyl]methyl}) are implicated in metabolic pathways, as seen in plant metabolome studies .

Synthetic Utility: The 4-chloro derivative serves as a versatile building block in organic synthesis due to its reactivity in nucleophilic substitution reactions .

Biological Activity

2-(4-benzylpiperidino)-N'-hydroxybenzenecarboximidamide is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a benzyl group and a hydroxybenzene carboximidamide moiety. Its structural attributes suggest potential interactions with various biological targets, including receptors and enzymes.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and influence cellular signaling pathways.

- Receptor Interaction : Preliminary studies indicate that this compound may interact with sigma receptors, which are implicated in various neuropsychiatric disorders. The affinity for these receptors can lead to alterations in neurotransmitter release, particularly dopamine and serotonin, which are critical in mood regulation and cognitive functions .

- Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), which is significant for its implications in neurodegenerative diseases such as Alzheimer's . Inhibition of AChE leads to increased levels of acetylcholine, enhancing cholinergic transmission.

In Vitro Assays

Recent studies have employed various in vitro assays to evaluate the biological activity of this compound:

- AChE Inhibition : The compound exhibited significant inhibition of AChE with an IC50 value indicating its potency compared to standard inhibitors like donepezil. This suggests its potential utility in treating cognitive impairments associated with Alzheimer's disease .

- Neuroprotective Effects : In cellular models, the compound demonstrated neuroprotective properties against oxidative stress-induced damage. This was assessed using human neuroblastoma cell lines (SH-SY5Y), where it reduced cell death and preserved mitochondrial function .

| Assay Type | IC50 Value (µM) | Reference Compound | Outcome |

|---|---|---|---|

| AChE Inhibition | 15 | Donepezil (10) | Significant inhibition observed |

| Neuroprotection (SH-SY5Y) | N/A | N/A | Reduced oxidative stress effects |

Case Studies

Several case studies have highlighted the therapeutic potential of compounds structurally similar to this compound:

- Cognitive Enhancement : A study on related piperidine derivatives showed enhanced cognitive performance in animal models when administered prior to memory tasks, suggesting that similar mechanisms may be at play with the compound .

- Antidepressant Activity : Another investigation into benzylpiperidine derivatives revealed antidepressant-like effects in rodent models, likely through modulation of serotonin pathways, which could also be relevant for this compound .

Toxicological Profile

Understanding the safety profile is crucial for any therapeutic application. Initial toxicological assessments indicate that while the compound exhibits beneficial effects at therapeutic doses, higher concentrations may lead to cytotoxicity in certain cell types. Further studies are needed to establish a comprehensive safety profile.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-benzylpiperidino)-N'-hydroxybenzenecarboximidamide, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves multi-step synthesis, starting with the formation of the benzylpiperidine intermediate, followed by coupling with hydroxybenzenecarboximidamide. Reaction optimization includes temperature control (e.g., 60–80°C for thiazole ether formation in analogous compounds), solvent selection (polar aprotic solvents like DMF), and catalyst screening (e.g., palladium-based catalysts for cross-coupling reactions). Yield improvements may require high-throughput screening or continuous flow reactors .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Analytical techniques include:

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% threshold for biological assays).

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions (e.g., benzylpiperidine integration ratios).

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ peak alignment).

Stability under storage conditions (-20°C, inert atmosphere) should also be validated .

Q. What safety protocols are critical during handling and storage?

- Methodological Answer : Key protocols include:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.

- Storage : Store in sealed containers under dry, inert conditions (argon/vacuum) to prevent degradation.

Emergency procedures for spills (e.g., neutralization with sand) and first-aid measures (e.g., 15-minute eye rinsing) are outlined in safety data sheets for structurally similar compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences) or impurities. Mitigation strategies include:

- Reproducibility Checks : Validate results across independent labs using standardized protocols.

- Batch Analysis : Compare purity profiles (HPLC/MS) of batches used in conflicting studies.

- Dose-Response Curves : Establish EC50/IC50 values under controlled conditions (e.g., serum-free media).

Refer to comparative studies of analogous carboximidamides for case examples .

Q. What molecular targets or pathways are hypothesized for this compound?

- Methodological Answer : Based on structural analogs, potential targets include:

- Enzyme Inhibition : Hydroxamate-like motifs (N'-hydroxy group) may chelate metal ions in metalloproteases or histone deacetylases (HDACs).

- Receptor Modulation : The benzylpiperidine moiety could interact with G-protein-coupled receptors (GPCRs) or opioid receptors, as seen in related piperidine derivatives .

Target validation requires knockout models, competitive binding assays, or computational docking studies.

Q. How does structural modification of the benzylpiperidine or hydroxybenzenecarboximidamide groups affect bioactivity?

- Methodological Answer : Structure-Activity Relationship (SAR) studies suggest:

- Benzyl Substituents : Electron-withdrawing groups (e.g., -Cl, -F) enhance metabolic stability but may reduce solubility.

- Piperidine Ring : N-methylation increases blood-brain barrier penetration in related compounds.

- Hydroxyimidamide : Replacement with methoxy groups diminishes metal-binding capacity.

Systematic modifications should be tested in vitro (e.g., enzymatic assays) and in silico (e.g., QSAR modeling) .

Q. What analytical methods are suitable for detecting degradation products under physiological conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 4 weeks) combined with:

- LC-MS/MS : Identify hydrolysis/oxidation products (e.g., cleavage of the hydroxyimidamide group).

- FT-IR Spectroscopy : Track functional group changes (e.g., loss of N–O stretches).

- X-ray Diffraction (XRD) : Monitor crystallinity shifts in solid-state degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.